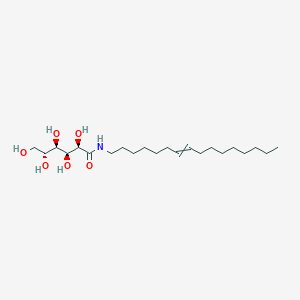
Azane;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;manganese is a compound that combines azane (ammonia) with manganese. Azane, also known as ammonia, is a simple nitrogen-hydrogen compound with the formula NH₃. Manganese is a transition metal with the symbol Mn and atomic number 25. The combination of these two elements results in a compound with unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of azane;manganese involves the reaction of ammonia with manganese compounds. One common method is the reaction of manganese(IV) oxide (MnO₂) with ammonia (NH₃) under controlled conditions. The reaction typically occurs in an aqueous solution and requires specific temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using manganese dioxide and ammonia. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Azane;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides and nitrogen gas.
Reduction: It can be reduced to form lower oxidation states of manganese.
Substitution: this compound can participate in substitution reactions where ammonia is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium permanganate (KMnO₄), hydrochloric acid (HCl), and various organic ligands. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include manganese oxides (MnO₂, Mn₂O₃), nitrogen gas (N₂), and various manganese complexes with organic ligands.
Scientific Research Applications
Chemistry
In chemistry, azane;manganese is used as a catalyst in various reactions, including hydrogenation, dehydrogenation, and hydroelementation. Its catalytic properties make it valuable in organic synthesis and industrial processes.
Biology
In biology, manganese is an essential trace element, and this compound compounds are studied for their role in enzymatic reactions and metabolic pathways. Manganese is a cofactor for several enzymes, including superoxide dismutase, which protects cells from oxidative damage.
Medicine
In medicine, this compound compounds are explored for their potential therapeutic applications, including neuroprotective strategies against manganese-induced neurotoxicity. Research focuses on understanding the molecular mechanisms and developing treatments for conditions related to manganese exposure.
Industry
In industry, this compound is used in the production of flame-retardant materials, batteries, and other advanced materials. Its unique properties make it suitable for various industrial applications, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of azane;manganese involves its interaction with molecular targets and pathways in biological systems. Manganese acts as a cofactor for enzymes involved in oxidative stress response, neurotransmitter synthesis, and energy metabolism. The compound’s effects are mediated through its ability to modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazine (N₂H₄): A compound with similar nitrogen-hydrogen bonds but different properties and applications.
Triazane (N₃H₅): Another nitrogen-hydrogen compound with a different structure and reactivity.
Cyclophosphazene: A compound with a similar nitrogen backbone but with additional phosphorus atoms and different chemical behavior.
Uniqueness
Azane;manganese is unique due to its combination of ammonia and manganese, resulting in distinct catalytic and biological properties. Its ability to participate in various chemical reactions and its role in biological systems set it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it valuable for various scientific and industrial purposes. Ongoing research continues to explore its potential and expand its applications in different fields.
Properties
Molecular Formula |
H3MnN |
|---|---|
Molecular Weight |
71.969 g/mol |
IUPAC Name |
azane;manganese |
InChI |
InChI=1S/Mn.H3N/h;1H3 |
InChI Key |
RRZKHZBOZDIQJG-UHFFFAOYSA-N |
Canonical SMILES |
N.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




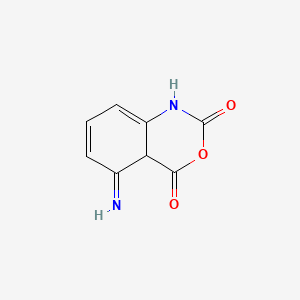
![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
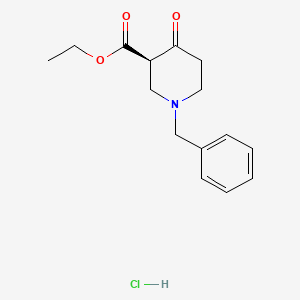
![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
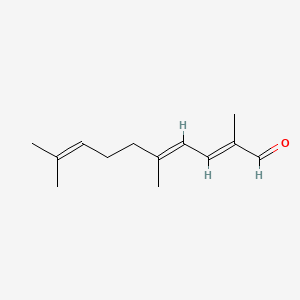
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
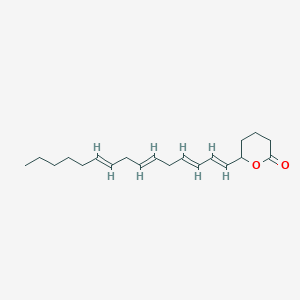

![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)
